Meclofenoxate hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Meclofenoxate hydrochloride, also known as centrophenoxine, primarily targets the cholinergic system in the brain . It is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA) . The cholinergic system plays a crucial role in memory and learning processes, and its dysfunction is associated with cognitive decline in conditions such as dementia .
Mode of Action
The main mechanism of action of Meclofenoxate is believed to be cholinergic in nature . As an efficient transporter of DMAE, Meclofenoxate encourages the production of choline in the brain, which is then synthesized into acetylcholine . Acetylcholine is a key neurotransmitter involved in many functions, including memory and muscle control.
Biochemical Pathways
Meclofenoxate affects the cholinergic pathway by increasing the production of acetylcholine . This neurotransmitter is essential for transmitting signals in the nervous system. By increasing the availability of acetylcholine, Meclofenoxate may enhance cognitive function, particularly memory and learning .
Pharmacokinetics
It is known that meclofenoxate is rapidly degraded to 4-chlorophenoxyacetic acid (4-cpa) in biological fluids . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Meclofenoxate.
Result of Action
Meclofenoxate has been shown to improve performance on certain memory tests in elderly patients . It is also thought to increase cellular membrane phospholipids . These effects suggest that Meclofenoxate may have a positive impact on cognitive function, particularly in conditions associated with cognitive decline.
Biochemical Analysis
Biochemical Properties
Meclofenoxate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is an ester of DMAE and pCPA, and it is believed to increase the amount of acetylcholine available to stimulate muscle contractions . This compound also increases cellular membrane phospholipids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to enhance cognitive performance, which suggests its influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to increase the amount of acetylcholine available to stimulate muscle contractions . This is achieved by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. It is rapidly degraded to 4-CPA in biological fluids such as human plasma or urine
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to increase the lifespan of mice
Metabolic Pathways
It is known to be rapidly degraded to 4-CPA in biological fluids , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not fully documented.
Preparation Methods
The preparation of meclofenoxate hydrochloride involves several steps:
- Acyl Chlorination Reaction: p-chlorophenoxyacetic acid reacts with thionyl chloride to form p-chlorophenoxyacetyl chloride .
Condensation Reaction: The p-chlorophenoxyacetyl chloride is then condensed with dimethylaminoethanol to produce meclofenoxate free alkali.
Formation of Hydrochloride: The free alkali is converted into hydrochloride, followed by heat preservation and filtration to obtain this compound.
An alternative method involves lyophilization, where mannitol and this compound are dissolved in injection water, adjusted to a pH of 3-5, adsorbed with active carbon, filtered, and then freeze-dried .
Chemical Reactions Analysis
Meclofenoxate hydrochloride undergoes various chemical reactions:
Oxidation and Reduction: It promotes the oxidation and reduction of brain cells, regulating the metabolism of nerve cells.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of functional groups like dimethylamino and chlorophenoxy.
Common reagents used in these reactions include thionyl chloride for acyl chlorination and dimethylaminoethanol for condensation . The major products formed are meclofenoxate free alkali and its hydrochloride salt .
Scientific Research Applications
Meclofenoxate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various nootropic agents and as a reagent in chemical reactions.
Medicine: It is used to treat symptoms of senile dementia, Alzheimer’s disease, traumatic coma, and other neurological conditions.
Industry: This compound is used in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Meclofenoxate hydrochloride is compared with other nootropic agents such as:
Piracetam: Enhances cognitive functions without causing sedation or stimulation.
Pyritinol: Known for its neuroprotective properties.
Co-dergocrine: Used to improve cerebral blood flow.
This compound is unique due to its dual action as a cholinergic agent and its ability to increase cellular membrane phospholipids .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHOHCAXWQPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045141 | |
Record name | Meclofenoxate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-84-5, 51-68-3 | |
Record name | Centrophenoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3685-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meclofenoxate hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meclofenoxate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Meclofenoxate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619 | |
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Record name | Meclofenoxate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Meclofenoxate hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meclofenoxate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECLOFENOXATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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